PD184161

Catalog No.
S548791
CAS No.
212631-67-9
M.F
C17H13BrClF2IN2O2
M. Wt
557.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD184161

CAS Number

212631-67-9

Product Name

PD184161

IUPAC Name

5-bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide

Molecular Formula

C17H13BrClF2IN2O2

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C17H13BrClF2IN2O2/c18-11-6-10(17(25)24-26-7-8-1-2-8)16(15(21)14(11)20)23-13-4-3-9(22)5-12(13)19/h3-6,8,23H,1-2,7H2,(H,24,25)

InChI Key

VJNZMSLGVUSPCF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide, PD 184161, PD-184161, PD184161

Canonical SMILES

C1CC1CONC(=O)C2=CC(=C(C(=C2NC3=C(C=C(C=C3)I)Cl)F)F)Br

The exact mass of the compound 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide is 555.88617 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD184161 is a selective, non-ATP-competitive inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway. As a second-generation inhibitor, it was developed to improve upon the properties of earlier compounds, offering oral bioavailability and in vivo activity suitable for a range of cell-based and animal model studies. [REFS-1, REFS-2] Its primary mechanism involves binding to a hydrophobic pocket adjacent to the ATP-binding site on MEK1, locking the enzyme in an inactive conformation and preventing the downstream phosphorylation and activation of ERK1/2. [3]

Direct substitution of PD184161 with its close structural analog CI-1040 (PD184352) or with the common benchmark inhibitor U0126 is inadvisable for achieving reproducible outcomes. CI-1040, the precursor to PD184161, was hampered by poor aqueous solubility and rapid metabolic clearance, which limited its effective exposure in vivo and complicated consistent dosing. [1] Conversely, older inhibitors like U0126 exhibit significant off-target activities and can function as direct ROS scavengers, introducing confounding variables that are independent of MEK inhibition and compromise data integrity. [2] PD184161 was specifically developed to provide a cleaner selectivity profile and improved pharmaceutical properties, making it a more reliable tool for specifically interrogating the MEK/ERK pathway.

Processability Advantage: Improved Handling and In Vivo Suitability Over Precursor CI-1040

PD184161 is a structural analog of CI-1040 (PD184352), the first MEK inhibitor to enter clinical trials. However, development of CI-1040 was terminated due to poor pharmaceutical properties, specifically poor solubility and rapid clearance, which resulted in insufficient in vivo exposure. [REFS-1, REFS-2] PD184161 was developed as a second-generation compound to overcome these specific handling and bioavailability limitations, offering a more robust and reliable option for animal studies requiring oral administration. [3]

Evidence DimensionPharmaceutical Properties (Solubility, Bioavailability)
Target Compound DataOrally active and effective in vivo
Comparator Or BaselineCI-1040 (PD184352): Halted development due to poor solubility and low bioavailability.
Quantified DifferenceQualitatively improved properties enabling successful in vivo use where its precursor failed.
ConditionsPreclinical and clinical development context.

For in vivo research, the superior solubility and bioavailability of PD184161 translate to more reliable dosing, consistent plasma concentrations, and ultimately more reproducible experimental outcomes compared to its direct predecessor.

Enhanced Potency Over First-Generation MEK Inhibitors

In comparative studies using human hepatocellular carcinoma (HCC) cell lines, PD184161 was demonstrated to be more effective at suppressing MEK activity than the first-generation inhibitors PD098059 and U0126. [1] In cell-free assays, U0126 inhibits MEK1 and MEK2 with IC50 values of 70 nM and 60 nM, respectively, while PD184161 exhibits an IC50 in the range of 10-100 nM but with greater efficacy in cellular systems. [REFS-1, REFS-2]

Evidence DimensionMEK Activity Suppression
Target Compound DataMore effective suppression of MEK activity in multiple HCC cell lines.
Comparator Or BaselineU0126 (IC50 = 70 nM for MEK1, 60 nM for MEK2) and PD098059.
Quantified DifferenceDemonstrated to be qualitatively more effective in cellular models than both U0126 and PD098059.
ConditionsHuman hepatocellular carcinoma (HCC) cell lines (HepG2, Hep3B, PLC, SKHep).

Higher on-target potency in a cellular context means researchers can use lower concentrations to achieve robust pathway inhibition, reducing the risk of off-target effects and improving the cost-effectiveness of experiments.

Improved Selectivity Profile for High-Fidelity Pathway Analysis

The benchmark inhibitor U0126, while widely used, is known to have MEK-independent effects, including acting as a direct scavenger of reactive oxygen species (ROS). [1] This can confound studies of oxidative stress or cellular metabolism. PD184161, being a more structurally refined and specific inhibitor, was designed to act directly on the MEK1/2 kinases without these confounding activities. [2] This enhanced selectivity ensures that observed biological effects are more reliably attributed to the specific inhibition of the MAPK pathway.

Evidence DimensionMechanism of Action / Off-Target Activity
Target Compound DataHighly specific, non-ATP-competitive MEK1/2 inhibitor.
Comparator Or BaselineU0126: Exhibits MEK-independent effects, such as direct ROS scavenging.
Quantified DifferenceQualitatively higher target specificity, avoiding known confounding off-target activities of U0126.
ConditionsGeneral cellular and biochemical assays.

For researchers requiring high-fidelity data, using a more selective inhibitor like PD184161 is critical to avoid misinterpreting experimental results caused by the off-target effects of less specific compounds like U0126.

In Vivo Cancer Models Requiring Consistent Oral Dosing

The enhanced oral bioavailability and improved pharmaceutical properties of PD184161 make it a preferred agent over its precursor CI-1040 for in vivo studies. [1] It has been successfully used to reduce tumor xenograft P-ERK levels and suppress initial tumor growth following oral administration, demonstrating its suitability for preclinical oncology research where consistent target engagement is critical. [2]

Cell-Based Assays Demanding High Specificity and Potency

When the experimental goal is to specifically inhibit the MAPK pathway without confounding off-target effects, PD184161 is a more reliable choice than older inhibitors like U0126. Its demonstrated superior effectiveness in suppressing MEK activity in cell lines ensures robust and clean data for studies on cell proliferation, apoptosis, and signal transduction. [2]

Studies Investigating Drug Resistance Mechanisms

As a highly specific MEK inhibitor with well-defined properties, PD184161 can be used as a tool to induce and study acquired resistance to MAPK pathway inhibition. Its reliable activity provides a stable baseline from which to investigate how cancer cells evade targeted therapy, a critical area of oncology research. [2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

555.88617 Da

Monoisotopic Mass

555.88617 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

PD 184161

Dates

Last modified: 08-15-2023
1: Matsushita H, Matsuzaki M, Han XJ, Nishiki TI, Ohmori I, Michiue H, Matsui H, Tomizawa K. Antidepressant-like effect of sildenafil through oxytocin-dependent cyclic AMP response element-binding protein phosphorylation. Neuroscience. 2012 Jan 3;200:13-8. doi: 10.1016/j.neuroscience.2011.11.001. Epub 2011 Nov 9. PubMed PMID: 22088430.
2: Mazharian A, Watson SP, Séverin S. Critical role for ERK1/2 in bone marrow and fetal liver-derived primary megakaryocyte differentiation, motility, and proplatelet formation. Exp Hematol. 2009 Oct;37(10):1238-1249.e5. doi: 10.1016/j.exphem.2009.07.006. Epub 2009 Jul 18. PubMed PMID: 19619605; PubMed Central PMCID: PMC2755112.
3: Yip-Schneider MT, Klein PJ, Wentz SC, Zeni A, Menze A, Schmidt CM. Resistance to mitogen-activated protein kinase kinase (MEK) inhibitors correlates with up-regulation of the MEK/extracellular signal-regulated kinase pathway in hepatocellular carcinoma cells. J Pharmacol Exp Ther. 2009 Jun;329(3):1063-70. doi: 10.1124/jpet.108.147306. Epub 2009 Mar 3. PubMed PMID: 19258520.
4: Choi J, Yip-Schneider M, Albertin F, Wiesenauer C, Wang Y, Schmidt CM. The effect of doxorubicin on MEK-ERK signaling predicts its efficacy in HCC. J Surg Res. 2008 Dec;150(2):219-26. doi: 10.1016/j.jss.2008.01.029. Epub 2008 Mar 3. PubMed PMID: 18468633.
5: Duman CH, Schlesinger L, Russell DS, Duman RS. Voluntary exercise produces antidepressant and anxiolytic behavioral effects in mice. Brain Res. 2008 Mar 14;1199:148-58. doi: 10.1016/j.brainres.2007.12.047. Epub 2008 Jan 3. Erratum in: Brain Res. 2008 Jul 7;1218:313. PubMed PMID: 18267317; PubMed Central PMCID: PMC2330082.
6: Duman CH, Schlesinger L, Kodama M, Russell DS, Duman RS. A role for MAP kinase signaling in behavioral models of depression and antidepressant treatment. Biol Psychiatry. 2007 Mar 1;61(5):661-70. Epub 2006 Aug 30. PubMed PMID: 16945347.
7: Klein PJ, Schmidt CM, Wiesenauer CA, Choi JN, Gage EA, Yip-Schneider MT, Wiebke EA, Wang Y, Omer C, Sebolt-Leopold JS. The effects of a novel MEK inhibitor PD184161 on MEK-ERK signaling and growth in human liver cancer. Neoplasia. 2006 Jan;8(1):1-8. PubMed PMID: 16533420; PubMed Central PMCID: PMC1601146.
8: Thottassery JV, Sun Y, Westbrook L, Rentz SS, Manuvakhova M, Qu Z, Samuel S, Upshaw R, Cunningham A, Kern FG. Prolonged extracellular signal-regulated kinase 1/2 activation during fibroblast growth factor 1- or heregulin beta1-induced antiestrogen-resistant growth of breast cancer cells is resistant to mitogen-activated protein/extracellular regulated kinase kinase inhibitors. Cancer Res. 2004 Jul 1;64(13):4637-47. PubMed PMID: 15231676.
9: Yung HW, Wyttenbach A, Tolkovsky AM. Aggravation of necrotic death of glucose-deprived cells by the MEK1 inhibitors U0126 and PD184161 through depletion of ATP. Biochem Pharmacol. 2004 Jul 15;68(2):351-60. PubMed PMID: 15194007.
10: Marshall SJ, Senis YA, Auger JM, Feil R, Hofmann F, Salmon G, Peterson JT, Burslem F, Watson SP. GPIb-dependent platelet activation is dependent on Src kinases but not MAP kinase or cGMP-dependent kinase. Blood. 2004 Apr 1;103(7):2601-9. Epub 2003 Dec 18. PubMed PMID: 14684423.

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